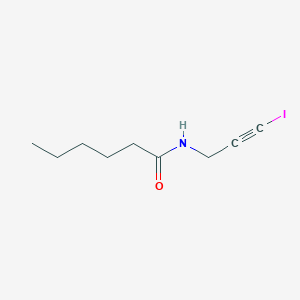![molecular formula C8H13BrO4S B14504201 Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate CAS No. 63234-12-8](/img/structure/B14504201.png)
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is an organic compound that features a bromoethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butanedioate (succinate) ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate typically involves the reaction of dimethyl butanedioate with 2-bromoethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoethyl group, forming the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azidoethyl sulfanyl butanedioate.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include diols and alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a good leaving group, making the compound reactive in substitution reactions. The sulfanyl group can participate in redox reactions, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[(2-chloroethyl)sulfanyl]butanedioate
- Dimethyl 2-[(2-iodoethyl)sulfanyl]butanedioate
- Dimethyl 2-[(2-hydroxyethyl)sulfanyl]butanedioate
Uniqueness
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromo group is more reactive than chloro but less reactive than iodo, offering a balance between stability and reactivity.
Propiedades
Número CAS |
63234-12-8 |
|---|---|
Fórmula molecular |
C8H13BrO4S |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
dimethyl 2-(2-bromoethylsulfanyl)butanedioate |
InChI |
InChI=1S/C8H13BrO4S/c1-12-7(10)5-6(8(11)13-2)14-4-3-9/h6H,3-5H2,1-2H3 |
Clave InChI |
KVMYIXZHSHVQEQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C(=O)OC)SCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)

![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)



methylidene}hydroxylamine](/img/structure/B14504210.png)



